3-Bromo-5-(difluoromethyl)benzyl alcohol
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Overview
Description
3-Bromo-5-(difluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a hydroxyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)benzyl alcohol typically involves the bromination of a difluoromethyl-substituted benzene derivative followed by the introduction of a hydroxyl group. One common method includes:
Bromination: The starting material, 3-(difluoromethyl)phenylmethanol, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Sodium azide, potassium cyanide, or other nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of azides, nitriles, or other substituted products.
Scientific Research Applications
3-Bromo-5-(difluoromethyl)benzyl alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
[3-Bromo-5-(trifluoromethyl)phenyl]methanol: Similar structure but with an additional fluorine atom.
[3-Chloro-5-(difluoromethyl)phenyl]methanol: Similar structure but with a chlorine atom instead of bromine.
[3-Bromo-5-(methyl)phenyl]methanol: Similar structure but with a methyl group instead of difluoromethyl.
Uniqueness
The presence of both bromine and difluoromethyl groups in 3-Bromo-5-(difluoromethyl)benzyl alcohol makes it unique, as these groups can significantly influence the compound’s reactivity and interactions. The difluoromethyl group imparts unique electronic properties, while the bromine atom allows for versatile chemical modifications .
Properties
IUPAC Name |
[3-bromo-5-(difluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-3,8,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWYILTYVFTJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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